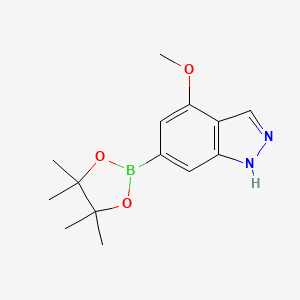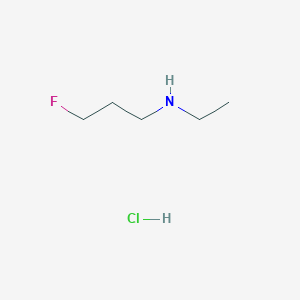
2-(2-Fluoro-4-methylphenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-4-methylphenyl)acetaldehyde is an organic compound with the molecular formula C9H9FO. It is a derivative of acetaldehyde, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methyl group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methylphenyl)acetaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Oxidation: The alcohol is then oxidized to the aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include catalytic hydrogenation for the reduction step and continuous flow processes for the oxidation step to ensure higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluoro-4-methylphenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: 2-(2-Fluoro-4-methylphenyl)acetic acid.
Reduction: 2-(2-Fluoro-4-methylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(2-Fluoro-4-methylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-(2-Fluoro-4-methylphenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Fluoro-2-methylphenyl)acetaldehyde
- 2-Fluoro-4-methylaniline
- 2-Fluoro-4-methylphenol
Uniqueness
2-(2-Fluoro-4-methylphenyl)acetaldehyde is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C9H9FO |
|---|---|
Poids moléculaire |
152.16 g/mol |
Nom IUPAC |
2-(2-fluoro-4-methylphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9FO/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,5-6H,4H2,1H3 |
Clé InChI |
UPKVNYLWRAXOAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CC=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B13534442.png)
aminehydrochloride](/img/structure/B13534448.png)




![methyl1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylatehydrochloride](/img/structure/B13534490.png)




